molecular formula C10H7Cl2N3O2 B1605164 (2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate CAS No. 76807-55-1

(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate

Cat. No.: B1605164
CAS No.: 76807-55-1
M. Wt: 272.08 g/mol
InChI Key: UKFAIQLEAXKYBV-UHFFFAOYSA-N
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Description

(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate is a chemical compound with the molecular formula C10H7Cl2N3O2 and a molecular weight of 272.08 g/mol. This compound is known for its nucleophilic properties and is used in various chemical reactions and scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate involves the chlorination of pyrido[3,2-d]pyrimidine derivatives. The process typically includes the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield . This method allows for precise control over reaction parameters, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with hydroxide ions to form cyclic intermediates.

    Azide Formation: Reacts with sodium azide to form azides.

Common Reagents and Conditions

    Hydroxide Ions: Used in nucleophilic substitution reactions.

    Sodium Azide: Used to form azides through nucleophilic substitution.

Major Products Formed

    Cyclic Intermediates: Formed during nucleophilic substitution with hydroxide ions.

    Azides: Formed during reactions with sodium azide.

Scientific Research Applications

(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate involves its nucleophilic properties. It reacts with various nucleophiles to form stable intermediates, which can then undergo further chemical transformations . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are known for their biological activities, including kinase inhibition and anticancer properties.

    Halogenated Pyrimidines: Compounds with halogen atoms in their structure, which enhance their chemical reactivity and biological activities.

Uniqueness

(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate is unique due to its specific substitution pattern and nucleophilic properties, which make it a valuable reagent in organic synthesis and a promising candidate for further research in medicinal chemistry .

Properties

IUPAC Name

(2,4-dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c1-5(16)17-4-6-2-3-7-8(13-6)9(11)15-10(12)14-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFAIQLEAXKYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC2=C(C=C1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227626
Record name Pyrido(3,2-d)pyrimidine-6-methanol, 2,4-dichloro-, acetate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76807-55-1
Record name Pyrido(3,2-d)pyrimidine-6-methanol, 2,4-dichloro-, acetate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076807551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrido(3,2-d)pyrimidine-6-methanol, 2,4-dichloro-, acetate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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